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Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a
notoriously poor prognosis despite multimodal treatment strategies.[1][2] There is an urgent
need for novel therapeutic approaches that can overcome treatment resistance. Sativex
(Nabiximols), an oromucosal spray containing a 1:1 ratio of A°-tetrahydrocannabinol (THC) and
cannabidiol (CBD), has emerged as a potential anti-cancer agent.[3] Preclinical studies have
demonstrated that the active components of Sativex can inhibit the growth of glioma tumors in
vitro and in animal models.[4][5] These cannabinoids appear to be selective, killing glioma cells
while leaving non-transformed cells unharmed.[4][5] This document provides an overview of the
mechanisms of Sativex on glioma cells and details the in vitro assays and protocols necessary
to evaluate its therapeutic efficacy.

Mechanism of Action Overview

The anti-tumoral effects of THC and CBD in glioma are multifactorial and involve the
modulation of several key cellular signaling pathways. THC, the primary psychoactive
component, acts as a partial agonist of cannabinoid receptors CB1 and CB2, which are
expressed on glioma cells.[6][7] CBD, which is non-psychoactive, has a low affinity for these
receptors but influences other signaling systems.[4][7]

When used in combination, THC and CBD exhibit synergistic effects, leading to:
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 Induction of Apoptosis: The combination of THC and CBD promotes programmed cell death
through the generation of reactive oxygen species (ROS) and subsequent endoplasmic
reticulum (ER) stress.[1][4][8] This leads to the activation of caspase cascades (caspase-3,
-7, -9) and PARP cleavage.[9][10]

o Cell Cycle Arrest: Treatment with both compounds can lead to a significant modulation of the
cell cycle, inhibiting glioma cell proliferation.[4]

e Inhibition of Proliferation and Survival Pathways: The THC:CBD combination has been
shown to down-regulate key pro-survival signaling pathways, including the ERK and
Akt/mTOR pathways.[8][11][12]

e Inhibition of Invasion and Angiogenesis: Cannabinoids can reduce glioma cell invasiveness
by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and
MMP-9.[6][8]

The following diagram illustrates the proposed signaling pathways affected by Sativex
components in glioma cells.
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Caption: Sativex (THC/CBD) anti-glioma signaling pathways.
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Experimental Workflow

A typical workflow for assessing the in vitro efficacy of Sativex on glioma cells involves several
stages, from initial cell culture to endpoint functional assays.
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Caption: General experimental workflow for Sativex efficacy testing.
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Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of

cannabinoids on glioma cell lines.

Table 1: ICso Values of Cannabinoids in Glioma Cell Lines

Cell Line Compound ICso0 Value Reference
uU87MG CBD 8.2 ug/mL (* 0.69) [10]
U373MG CBD 4.94 pg/mL (= 0.79) [10]
J3TBG CBD 5.77 pg/mL (+ 0.38) [10]
U87MG CBD 26.2 UM (£ 2.8) [10]
U373 CBD 24.1 uM (+ 2.16) [10]
Patient-Derived GSCs

CBD 50 pM (+ 7.1) [13]
(n=8)
Patient-Derived GSCs

CBG 84 UM ( 15.3) [13]

(n=8)

| Patient-Derived GSCs (n=8) | CBD:CBG (3:1) | 42 uM (£ 3.4) : 16 uM (£ 1.1) [[13] |

Note: GSCs = Glioblastoma Stem Cells; CBG = Cannabigerol.

Table 2: Synergistic Effects of THC and CBD on Cell Viability

% Cell Viability (+

Cell Line Treatment Reference
SEM)
U251 THC (1.7 pM) 71% (* 4) [10]
U251 CBD (0.4 pM) 83% (+ 5) [10]
| U251 | THC (1.7 uM) + CBD (0.4 pM) | 7% (£ 4) |[10] |
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Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to

the number of living cells. It is based on the cleavage of the tetrazolium salt WST-1 to formazan

by mitochondrial dehydrogenases.[14]

Materials:

Glioma cell lines (e.g., U87-MG, U251)

Complete culture medium (e.g., DMEM with 10% FBS)

Sativex or THC/CBD standards

96-well flat-bottom tissue culture plates

WST-1 reagent

Microplate reader (420-480 nm absorbance)

Procedure:

Cell Seeding: Harvest glioma cells and resuspend in complete medium. Seed 5 x 103to 1 x
104 cells per well in 100 pL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5%
COa..

Treatment: Prepare serial dilutions of Sativex (or THC and CBD) in culture medium. Remove
the medium from the wells and add 100 pL of the drug dilutions. Include vehicle-only
controls.

Incubation: Incubate the plate for the desired treatment period (e.qg., 24, 48, 72 hours) at
37°C, 5% CO..

WST-1 Addition: Add 10 pL of WST-1 reagent to each well.

Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor for color development.[14]
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o Measurement: Gently shake the plate for 1 minute to ensure uniform color distribution.
Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength
>600 nm if available.[14]

e Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell
viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response
curve to determine the ICso value.

Protocol 2: Apoptosis Detection (Annexin V-FITC | Pl
Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell
membrane, which is detected by fluorescently-labeled Annexin V. Propidium lodide (PI), a
DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic).
[15]

Materials:

e Treated and control glioma cells

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
o Phosphate-Buffered Saline (PBS)

e Flow cytometer

Procedure:

o Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells,
wash with PBS and detach using trypsin. Combine all cells from each sample.

e Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant
and wash the cell pellet twice with cold PBS.[16]

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of
approximately 1 x 10 cells/mL.
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Staining: Transfer 100 pL of the cell suspension (1 x 103 cells) to a flow cytometry tube. Add
5 pL of Annexin V-FITC and 5 pL of Pl solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.

Dilution: Add 400 pL of 1X Binding Buffer to each tube.

Analysis: Analyze the samples by flow cytometry within 1 hour.
o Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.[15]

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.[15]

Protocol 3: Cell Invasion Assay (Transwell Chamber)

This assay assesses the ability of cancer cells to invade through a basement membrane
matrix, mimicking in vivo invasion.[17] Cells are seeded in the upper chamber of a Transwell
insert coated with a matrix (e.g., Matrigel), and invasion is quantified by counting the cells that
migrate to the lower surface.[18]
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Caption: Workflow for the Transwell cell invasion assay.

Materials:

o 24-well Transwell inserts (8 um pore size)

o Matrigel Basement Membrane Matrix
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e Serum-free culture medium and complete medium (with 10% FBS)
o Cotton swabs, methanol, and crystal violet stain
Procedure:

o Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 pL of the
diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least
2 hours to allow it to solidify.[17]

o Cell Preparation: Culture glioma cells to ~80% confluency. Harvest and resuspend them in
serum-free medium at a concentration of 0.5-1 x 10° cells/mL.

o Seeding: Rehydrate the Matrigel layer with serum-free medium for 30 minutes. Remove the
medium and add 200 pL of the cell suspension (containing the desired concentration of
Sativex or vehicle) to the upper chamber.

o Chemoattractant: Add 600-750 pL of complete medium (containing 10% FBS as a
chemoattractant) to the lower chamber of the 24-well plate.[17][19]

 Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO-.

o Cell Removal: Carefully remove the medium from the upper chamber. Use a cotton swab to
gently wipe away the non-invading cells and Matrigel from the upper surface of the
membrane.[17]

o Fixation & Staining: Fix the invading cells on the lower surface of the membrane by
immersing the insert in methanol for 10-20 minutes. Stain with 0.5% crystal violet for 15
minutes.

» Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry.
Count the number of stained, invaded cells in several representative fields of view using a
microscope.

Protocol 4: Cell Cycle Analysis (Propidium lodide
Staining)
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This method uses the DNA-intercalating dye propidium iodide (PI) and flow cytometry to

determine the distribution of a cell population across the different phases of the cell cycle

(GO/G1, S, and G2/M). This can reveal if a drug induces cell cycle arrest.

Materials:

Treated and control glioma cells

Cold 70% ethanol

Phosphate-Buffered Saline (PBS)

Pl Staining Solution (e.g., 50 pg/mL PI, 100 pug/mL RNase A in PBS)[20]

Flow cytometer

Procedure:

Cell Collection: Harvest ~1-2 x 10° cells per sample, including both floating and adherent
populations.

Washing: Wash cells once with cold PBS and centrifuge at ~500 x g for 5 minutes.

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently
vortexing to prevent cell clumping.[20]

Incubation: Fix the cells for at least 2 hours at 4°C (or overnight).

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS to
rehydrate the cells.

Staining: Resuspend the cell pellet in 500 pL of PI Staining Solution.
Incubation: Incubate for 30 minutes at room temperature, protected from light.

Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence.[20]
The resulting DNA content histogram will show peaks corresponding to the GO/G1 phase (2n
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DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).
A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit
Motility and Colony Formation of Human Glioblastoma Cells In Vitro - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Recent Advances in the Therapeutic Potential of Cannabinoids Against Gliomas: A
Systematic Review (2022—-2025) - PMC [pmc.ncbi.nim.nih.gov]

4. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas:
Role for Oxidative Stress [mdpi.com]

5. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas:
Role for Oxidative Stress - PMC [pmc.ncbi.nim.nih.gov]

6. Cannabis Biomolecule Effects on Cancer Cells and Cancer Stem Cells: Cytotoxic, Anti-
Proliferative, and Anti-Migratory Activities - PMC [pmc.ncbi.nim.nih.gov]

7. A phase 1b randomised, placebo-controlled trial of nabiximols cannabinoid oromucosal
spray with temozolomide in patients with recurrent glioblastoma - PMC
[pmc.ncbi.nlm.nih.gov]

8. From bench to bedside: the application of cannabidiol in glioma - PMC
[pmc.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]
10. mdpi.com [mdpi.com]

11. Cannabidiol inhibits RAD51 and sensitizes glioblastoma to temozolomide in multiple
orthotopic tumor models - PMC [pmc.ncbi.nim.nih.gov]

12. Cannabidiol enhances the inhibitory effects of A9-tetrahydrocannabinol on human
glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1676899?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038598/
https://www.researchgate.net/publication/349554756_Cannabinoids_in_glioblastoma_multiforme-hype_or_hope
https://pmc.ncbi.nlm.nih.gov/articles/PMC12334796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12334796/
https://www.mdpi.com/2072-6694/2/2/1013
https://www.mdpi.com/2072-6694/2/2/1013
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11238413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11238413/
https://aacrjournals.org/mct/article/9/1/180/93460/Cannabidiol-Enhances-the-Inhibitory-Effects-of-9
https://www.mdpi.com/2223-7747/14/4/585
https://pmc.ncbi.nlm.nih.gov/articles/PMC8962752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8962752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 13. The Cytotoxic Effects of Cannabidiol and Cannabigerol on Glioblastoma Stem Cells May
Mostly Involve GPR55 and TRPV1 Signalling - PMC [pmc.nchbi.nlm.nih.gov]

e 14. WST-1 Assay: principles, protocol &amp; best practices for cell viability | Abcam
[abcam.com]

o 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nim.nih.gov]

e 16. scispace.com [scispace.com]

e 17. corning.com [corning.com]

» 18. Transwell invasion assay [bio-protocol.org]

e 19. creative-bioarray.com [creative-bioarray.com]
e 20. cancer.wisc.edu [cancer.wisc.edu]

 To cite this document: BenchChem. [Application Notes: In Vitro Assessment of Sativex
(Nabiximols) Efficacy on Glioma Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676899¢#in-vitro-assays-to-assess-sativex-efficacy-
on-glioma-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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